molecular formula C18H26O B1652544 3,5-Dicyclohexylphenol CAS No. 14665-21-5

3,5-Dicyclohexylphenol

Cat. No.: B1652544
CAS No.: 14665-21-5
M. Wt: 258.4 g/mol
InChI Key: PEZSSBYAUDZEMO-UHFFFAOYSA-N
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Description

3,5-Dicyclohexylphenol is an organic compound characterized by a phenol ring substituted with two cyclohexyl groups at the 3 and 5 positions. This compound is known for its unique structural properties, which contribute to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexyl halides in the presence of a strong base. One common method involves the reaction of phenol with cyclohexyl bromide in the presence of potassium carbonate as a base and a phase transfer catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of heterogeneous catalysts to facilitate the alkylation reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyclohexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dicyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h11-15,19H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZSSBYAUDZEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400904
Record name 3,5-dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14665-21-5
Record name 3,5-dicyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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